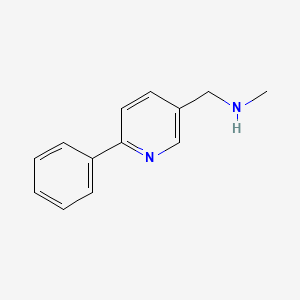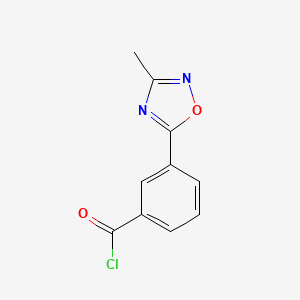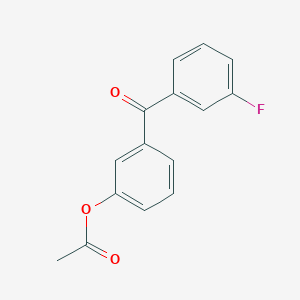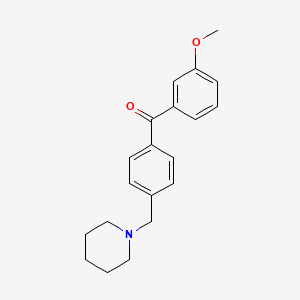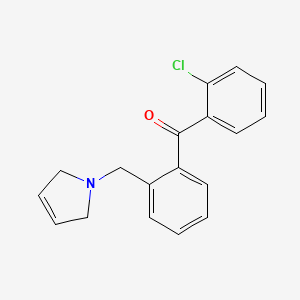
(2-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Übersicht
Beschreibung
2-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, commonly referred to as 2C-P, is a synthetic chemical compound that belongs to the phenethylamine class of drugs. It is a psychoactive substance with stimulant and hallucinogenic properties, and has been used in scientific research as a tool to study the effects of psychedelic drugs on the human brain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
(2-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone and its derivatives have been synthesized through various methods, including microwave-assisted synthesis, which offers higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. Such compounds have been evaluated for their potential anti-inflammatory and antibacterial activities. Specifically, certain derivatives exhibited significant in vivo anti-inflammatory activity, as well as potent antibacterial properties. This suggests their potential as molecular templates for developing new anti-inflammatory agents (Ravula et al., 2016).
Structural Analysis
The structural and molecular analysis of these compounds, including crystal structure analysis, has been conducted to understand their physicochemical properties better. These studies provide insights into the molecular conformation and interactions, such as hydrogen bonding, that may influence the biological activity of these compounds. For instance, the crystal and molecular structure analysis of related compounds has revealed specific intermolecular hydrogen bonding patterns that could be relevant for their biological function (Lakshminarayana et al., 2009).
Molecular Docking and Antimicrobial Activity
Further research includes molecular docking studies to predict the interaction of these compounds with biological targets. This computational approach helps in understanding the potential mechanism of action and optimizing the compounds for better biological activity. Additionally, some derivatives have been tested for their antimicrobial properties, showing promising results against various bacterial and fungal strains. These findings indicate the potential of these compounds in developing new antimicrobial agents (Sivakumar et al., 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on its structural similarity to imidazole and indole derivatives, it can be hypothesized that it may interact with its targets through a variety of mechanisms . These could include competitive inhibition, allosteric modulation, or covalent modification, among others.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . These include pathways related to inflammation, cancer, diabetes, and various infectious diseases.
Result of Action
Based on its structural similarity to imidazole and indole derivatives, it can be hypothesized that it may exert a variety of biological effects . These could include anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities, among others.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSCJREOHZSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643941 | |
| Record name | (2-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898763-47-8 | |
| Record name | (2-Chlorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



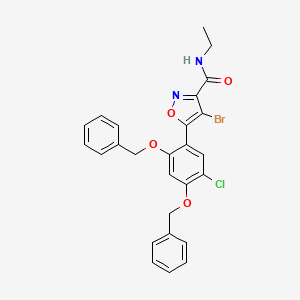
![13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B1613823.png)
![6,15,24,33-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1613828.png)
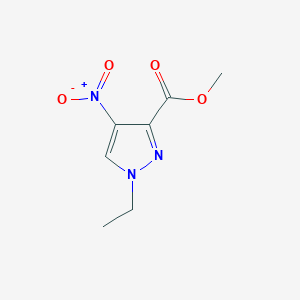
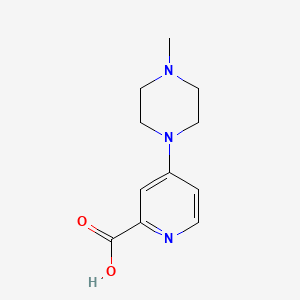
![5-[(4-Methylpiperazino)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B1613833.png)
